molecular formula C10H7BrO B1268390 4-Bromonaphthalen-1-ol CAS No. 571-57-3

4-Bromonaphthalen-1-ol

Cat. No. B1268390
CAS RN: 571-57-3
M. Wt: 223.07 g/mol
InChI Key: OUNQUWORSXHSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromonaphthalen-1-ol involves the refluxing of 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one. Further reactions with various reagents lead to the synthesis of complex compounds with significant antimicrobial activities, showcasing the versatility of 4-Bromonaphthalen-1-ol as a precursor in organic synthesis (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Bromonaphthalen-1-ol, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, has been characterized through crystallography, revealing a triclinic system with specific unit cell dimensions and space group P-1. Spectroscopic methods and quantum chemical investigations provide insights into the structural and spectral properties, confirming the influence of weak C-H⋯π interactions on the crystal structure (Thanigaimani et al., 2015).

Chemical Reactions and Properties

4-Bromonaphthalen-1-ol undergoes various chemical reactions, including electrophilic cyclizations with N-bromosuccinimide to yield highly functionalized 2-bromonaphthalenes. The reaction outcomes are significantly influenced by the electronic effects of the aryl groups, demonstrating the compound's reactivity towards synthesizing structurally diverse naphthalene derivatives (Wang, Li, Fu, & Ma, 2014).

Physical Properties Analysis

Studies on 1-bromonaphthalene, closely related to 4-Bromonaphthalen-1-ol, in aqueous beta-cyclodextrin solutions have revealed intense room temperature phosphorescence. This phosphorescence is induced by p-octylpolyethylene glycol phenylether, indicating significant potential for analytical applications. The phosphorescence intensity correlates with the concentration of 1-bromonaphthalene, highlighting the physical properties of 4-Bromonaphthalen-1-ol derivatives under specific conditions (Du, Zhan, Jiang, Huang, & Chen, 1997).

Chemical Properties Analysis

The chemical properties of 4-Bromonaphthalen-1-ol derivatives, such as their reactivity with various reagents to form new organotellurium and organomercury compounds, have been extensively studied. These reactions and the subsequent structural elucidation through spectroscopic methods demonstrate the compound's versatility in forming complex molecules with potential for further chemical investigation (Al-Asadi, 2020).

Scientific Research Applications

Synthesis and Characterization

4-Bromonaphthalen-1-ol is utilized in the synthesis of various compounds. For instance, it is used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, which is then used to synthesize other compounds exhibiting excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Analytical Applications

The phosphorescence properties of 1-bromonaphthalene, a derivative of 4-Bromonaphthalen-1-ol, have been utilized in aqueous beta-cyclodextrin solutions for analytical applications. This method is noted for its simplicity and convenience in detecting certain concentrations of 1-BrN (Du, Zhan, Jiang, Huang, & Chen, 1997).

Phosphorescence Sensors

Derivatives of bromonaphthalene are used to create pH-controlled phosphorescence sensors in aqueous solutions. The use of cyclodextrins can significantly enhance the emissions in some cases, demonstrating their utility in proton monitoring (Bissell & Silva, 1991).

Chemical Interactions and Kinetics

The kinetics of interactions involving halonaphthalenes, such as bromonaphthalene, are explored using phosphorescence. This study helps in understanding the formation and dissociation of complexes involving bromonaphthalene, contributing to insights into chemical reactions and interactions (Turro, Bolt, Kuroda, & Tabushi, 1982).

Molecular Ion Studies

The dissociation of bromonaphthalene molecular ions has been studied for insights into the heat of formation of naphthyl ion. These studies are critical in understanding the molecular dynamics and reactions at the ionic level (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

Safety and Hazards

4-Bromonaphthalen-1-ol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 - H410 . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQUWORSXHSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341773
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonaphthalen-1-ol

CAS RN

571-57-3
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromonaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of naphthol (12, 5.0 g, 35 mmol) in CH3CN (125 mL) at 0° C. was added N-bromosuccinimide (7.9 g, 45 mmole) in several portions. The reaction mixture was warmed to room temperature, stirred for 1 h, and concentrated. The residue was dissolved in EtOAc (500 mL) and the solution was washed with water (300 mL) and brine (300 mL). The organic layer was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (silica gel, 4:1 hexanes/EtOAc) to afford 4-bromonaphthol (13, 5.0 g, 64%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.22-8.16 (m, 2H), 7.62-7.26 (m, 3H), 6.71 (d, J=8.0 Hz, 1H), 5.46 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromonaphthalen-1-ol
Reactant of Route 2
4-Bromonaphthalen-1-ol
Reactant of Route 3
4-Bromonaphthalen-1-ol
Reactant of Route 4
4-Bromonaphthalen-1-ol
Reactant of Route 5
4-Bromonaphthalen-1-ol
Reactant of Route 6
Reactant of Route 6
4-Bromonaphthalen-1-ol

Q & A

Q1: What is the role of 4-Bromonaphthalen-1-ol in the synthesis of the dihydropyrimidine-2(1H)-one derivatives described in the study?

A1: 4-Bromonaphthalen-1-ol serves as a crucial starting material in the multi-step synthesis of the target dihydropyrimidine-2(1H)-one derivatives []. The synthesis begins by reacting 4-Bromonaphthalen-1-ol with glacial acetic acid and fused zinc chloride to produce 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. This intermediate then undergoes further reactions to ultimately yield the desired dihydropyrimidine-2(1H)-one compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.